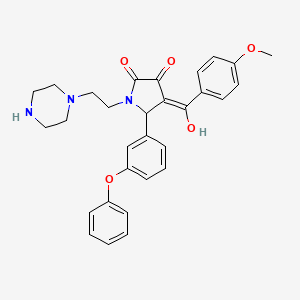
3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H22N2O5, with a molecular weight of approximately 478.49 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a hydroxyl group, methoxy group, and piperazine moiety.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis, G2/M arrest |
| A549 (Lung) | 15.0 | Inhibition of cell migration |
| HeLa (Cervical) | 10.0 | Modulation of apoptosis pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuropharmacological Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in neuropharmacology. Studies suggest that it may act as a serotonin receptor modulator, which could have implications for treating mood disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle progression, particularly at the G2/M checkpoint.
- Antimicrobial Mechanism : The presence of multiple aromatic rings enhances membrane permeability, allowing the compound to disrupt bacterial cell walls.
Case Studies
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound alongside analogs. The findings indicated that modifications to specific functional groups significantly influenced both potency and selectivity against cancer cell lines .
Another investigation focused on its neuropharmacological effects, revealing that it could enhance serotonin levels in synaptic clefts, suggesting potential as an antidepressant .
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5/c1-37-23-12-10-21(11-13-23)28(34)26-27(22-6-5-9-25(20-22)38-24-7-3-2-4-8-24)33(30(36)29(26)35)19-18-32-16-14-31-15-17-32/h2-13,20,27,31,34H,14-19H2,1H3/b28-26+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMLLGNUBXMSD-BYCLXTJYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













